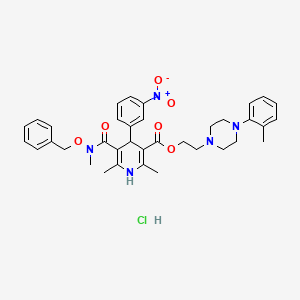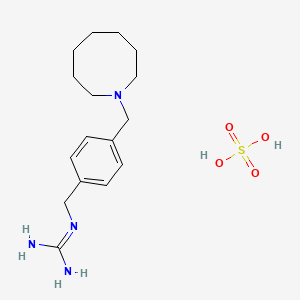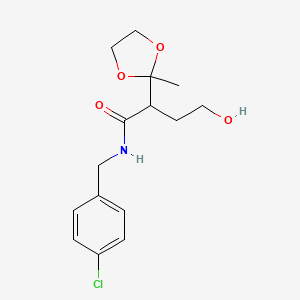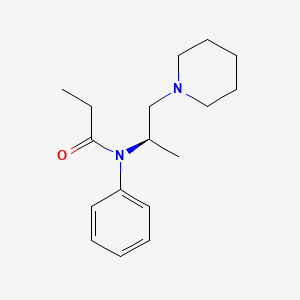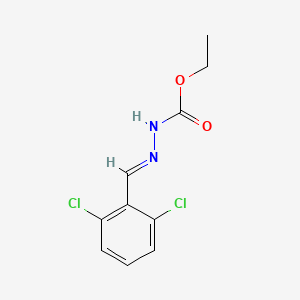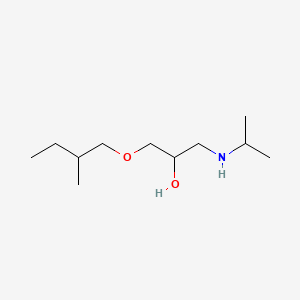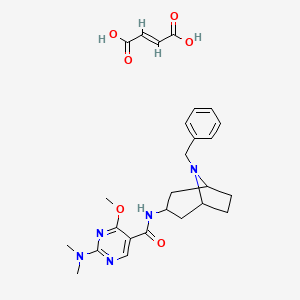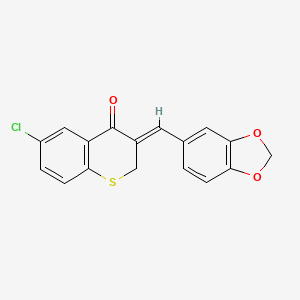
beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate: is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound’s unique structure, which includes a morpholine ring, an isoxazole ring, and a phenyl group, suggests potential for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the phenylmethyl group and the morpholine ring. Common reagents and catalysts used in these reactions include:
Isoxazole formation: This can be achieved through cyclization reactions involving hydroxylamine and diketones.
Phenylmethyl group introduction: Benzylation reactions using benzyl halides.
Morpholine ring formation: Nucleophilic substitution reactions involving morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The phenyl groups may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The isoxazole ring can be reduced to form different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could lead to amine derivatives.
Aplicaciones Científicas De Investigación
This compound may have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: Interaction with specific receptors in biological systems.
Enzyme inhibition: Inhibition of enzymes involved in critical pathways.
Signal transduction modulation: Affecting signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
- beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine hydrochloride
- beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine sulfate
Uniqueness
The citrate form of this compound may offer unique solubility and stability properties compared to other salts. This can be advantageous in specific applications, such as pharmaceutical formulations.
Conclusion
beta-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine citrate is a compound with potential applications in various scientific fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable subject for further research and development.
For detailed and specific information, consulting scientific literature and databases is recommended.
Propiedades
Número CAS |
103785-31-5 |
|---|---|
Fórmula molecular |
C30H37N3O9 |
Peso molecular |
583.6 g/mol |
Nombre IUPAC |
N-benzyl-N-(2-methyl-3-morpholin-4-ylpropyl)-3-phenyl-1,2-oxazol-5-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H29N3O2.C6H8O7/c1-20(17-26-12-14-28-15-13-26)18-27(19-21-8-4-2-5-9-21)24-16-23(25-29-24)22-10-6-3-7-11-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-11,16,20H,12-15,17-19H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
GCLONBXVWVHEJB-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCOCC1)CN(CC2=CC=CC=C2)C3=CC(=NO3)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


